molecular formula C9H14ClNO3Si B14419570 N-(4-Chlorophenyl)-1,1,1-trimethoxysilanamine CAS No. 86945-11-1

N-(4-Chlorophenyl)-1,1,1-trimethoxysilanamine

Cat. No.: B14419570
CAS No.: 86945-11-1
M. Wt: 247.75 g/mol
InChI Key: JBCAWPVWFAKMTB-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1,1,1-trimethoxysilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to three methoxy groups and an amine group substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-1,1,1-trimethoxysilanamine typically involves the reaction of 4-chloroaniline with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-1,1,1-trimethoxysilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-Chlorophenyl)-1,1,1-trimethoxysilanamine has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1,1,1-trimethoxysilanamine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Chlor

Properties

CAS No.

86945-11-1

Molecular Formula

C9H14ClNO3Si

Molecular Weight

247.75 g/mol

IUPAC Name

4-chloro-N-trimethoxysilylaniline

InChI

InChI=1S/C9H14ClNO3Si/c1-12-15(13-2,14-3)11-9-6-4-8(10)5-7-9/h4-7,11H,1-3H3

InChI Key

JBCAWPVWFAKMTB-UHFFFAOYSA-N

Canonical SMILES

CO[Si](NC1=CC=C(C=C1)Cl)(OC)OC

Origin of Product

United States

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